5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid, also known as 5-methylsulfonylisophthalic acid, is an organic compound with the molecular formula . This compound is a derivative of isophthalic acid, characterized by the presence of a methylsulfonyl group attached to the benzene ring. It is significant in various scientific and industrial applications due to its unique chemical properties.
The compound is primarily synthesized through organic chemistry methods, particularly involving the sulfonation of isophthalic acid derivatives. It can be sourced from chemical suppliers specializing in organic compounds.
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid falls under the classification of dicarboxylic acids and is categorized as a sulfonamide due to the presence of the methylsulfonyl group.
The synthesis of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid typically involves several key steps:
The molecular structure of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid can be represented as follows:
CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O
The compound's structure features a benzene ring with two carboxylic acid groups and one methylsulfonyl group, which influences its reactivity and solubility properties.
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid participates in various chemical reactions:
The mechanism of action for 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and receptor binding.
These interactions are vital in biochemical pathways and may influence metabolic processes or therapeutic effects in biological systems.
Property | Value |
---|---|
CAS Number | 134178-05-5 |
Molecular Weight | 244.22 g/mol |
IUPAC Name | 5-methylsulfonylbenzene-1,3-dicarboxylic acid |
InChI Key | UZNDNMWNNDUGIC-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid has diverse applications:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7